molecular formula C24H22N4O4 B11314805 2-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}-N-[1-(pyridin-3-yl)ethyl]acetamide

2-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}-N-[1-(pyridin-3-yl)ethyl]acetamide

Cat. No.: B11314805
M. Wt: 430.5 g/mol
InChI Key: JKXWIYXLLKLMQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}-N-[1-(pyridin-3-yl)ethyl]acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its complex structure, which includes a methoxyphenyl group, an oxadiazole ring, and a pyridinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}-N-[1-(pyridin-3-yl)ethyl]acetamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group is introduced via electrophilic aromatic substitution reactions.

    Formation of the Phenoxy Linkage: The phenoxy linkage is formed by reacting the oxadiazole derivative with a phenol compound under basic conditions.

    Introduction of the Pyridinyl Group: The pyridinyl group is attached through nucleophilic substitution reactions.

    Acetylation: The final step involves the acetylation of the intermediate compound to yield the target molecule.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

2-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}-N-[1-(pyridin-3-yl)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or a carbonyl group.

    Reduction: The oxadiazole ring can be reduced under specific conditions to form different heterocyclic structures.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products

    Oxidation Products: Hydroxylated or carbonylated derivatives.

    Reduction Products: Reduced heterocyclic compounds.

    Substitution Products: Various substituted aromatic derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, 2-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}-N-[1-(pyridin-3-yl)ethyl]acetamide is investigated for its potential as a bioactive molecule. It may exhibit properties such as antimicrobial, anti-inflammatory, or anticancer activities.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}-N-[1-(pyridin-3-yl)ethyl]acetamide depends on its specific application. In biological systems, it may interact with enzymes, receptors, or other proteins, modulating their activity. The oxadiazole ring and the methoxyphenyl group are likely involved in these interactions, contributing to the compound’s bioactivity.

Comparison with Similar Compounds

Similar Compounds

  • 2-{4-[3-(4-hydroxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}-N-[1-(pyridin-3-yl)ethyl]acetamide
  • 2-{4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenoxy}-N-[1-(pyridin-3-yl)ethyl]acetamide
  • 2-{4-[3-(4-nitrophenyl)-1,2,4-oxadiazol-5-yl]phenoxy}-N-[1-(pyridin-3-yl)ethyl]acetamide

Uniqueness

The uniqueness of 2-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}-N-[1-(pyridin-3-yl)ethyl]acetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C24H22N4O4

Molecular Weight

430.5 g/mol

IUPAC Name

2-[4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy]-N-(1-pyridin-3-ylethyl)acetamide

InChI

InChI=1S/C24H22N4O4/c1-16(19-4-3-13-25-14-19)26-22(29)15-31-21-11-7-18(8-12-21)24-27-23(28-32-24)17-5-9-20(30-2)10-6-17/h3-14,16H,15H2,1-2H3,(H,26,29)

InChI Key

JKXWIYXLLKLMQU-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CN=CC=C1)NC(=O)COC2=CC=C(C=C2)C3=NC(=NO3)C4=CC=C(C=C4)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.